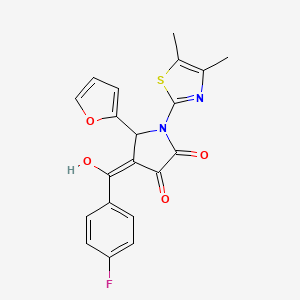

1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

1-(4,5-Dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 4,5-dimethylthiazolyl group, a 4-fluorobenzoyl moiety, and a furan-2-yl ring.

Properties

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWHWYNCKWVMKR-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cancer types, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a fluorobenzoyl moiety, and a furan group. Its molecular formula is CHFNOS, with a molecular weight of approximately 318.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, as evidenced by assays such as MTT and lactate dehydrogenase leakage assays .

- Angiogenesis Inhibition : The compound's ability to inhibit vascular endothelial growth factor (VEGF) secretion suggests it may play a role in preventing angiogenesis, which is crucial for tumor growth and metastasis . Molecular docking studies have indicated that it binds effectively to the kinase insert domain receptor (KDR), which is integral to VEGF signaling pathways.

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells. Flow cytometry analysis has shown increased apoptosis markers in treated cells compared to controls .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Ehrlich Ascites Carcinoma Study : In a controlled study involving EAC cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study utilized MTT assays and flow cytometry to substantiate these findings .

- Molecular Docking Analysis : A comprehensive docking study highlighted the binding affinity of the compound to VEGF receptors, suggesting its potential as an anti-angiogenic agent. The results indicated that modifications in the chemical structure could enhance binding efficiency and biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The target compound’s pyrrol-2-one scaffold distinguishes it from isostructural thiazole-pyrazole hybrids such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) . These compounds share fluorophenyl and triazolyl substituents but differ in their core heterocycles (thiazole-pyrazole vs. pyrrol-2-one), which influence molecular planarity and intermolecular interactions .

Substituent Effects on Crystal Packing

Compounds 4 and 5 exhibit nearly identical crystal structures (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Their conformations are planar except for one fluorophenyl group oriented perpendicularly, a feature likely shared with the target compound due to steric and electronic similarities. However, halogen substituents (Cl in 4, Br in 5) induce minor adjustments in crystal packing, highlighting the role of substituent size in lattice stabilization .

Furan-Containing Derivatives

The furan-2-yl group in the target compound is structurally analogous to derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (1). Furan rings are known to enhance bioavailability and antimicrobial activity due to their electron-rich nature and hydrogen-bonding capacity . While 1 demonstrates moderate antimicrobial activity, the target compound’s furan moiety may similarly contribute to bioactivity, though direct evidence is absent.

Electronic Structure Analysis

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.